

# Combination Therapy Shows Promise in Myelin Repair for Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025



Early-stage clinical trial data suggests a synergistic effect between the common diabetes drug metformin and the antihistamine **clemastine** in promoting the repair of myelin, the protective sheath around nerve fibers that is damaged in multiple sclerosis (MS). The combination therapy has been shown to be more effective than what has been observed with either drug individually in previous studies, offering a potential new avenue for treatments aimed at reversing neurological damage in MS.

Recent findings from the CCMR-Two phase 2 clinical trial have generated significant interest within the research community. The trial, led by researchers at the University of Cambridge, investigated the efficacy and safety of a combination of metformin and **clemastine** in people with relapsing-remitting MS. The primary outcome was a statistically significant improvement in the transmission of nerve signals along the visual pathway, a key indicator of myelin repair.[1] [2][3][4]

## **Comparative Efficacy**

While the CCMR-Two trial primarily compared the combination therapy to a placebo, the results can be contextualized with previous studies on the individual drugs to highlight the potential synergy. **Clemastine** has been independently shown to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes.[5][6] Metformin is believed to rejuvenate aging OPCs, thereby enhancing their regenerative capacity. [7][8][9][10] The combination, therefore, appears to tackle two critical aspects of remyelination failure in MS.



| Treatment Group           | Key Efficacy Metric                             | Outcome                                                           | Study                   |
|---------------------------|-------------------------------------------------|-------------------------------------------------------------------|-------------------------|
| Clemastine +<br>Metformin | Visual Evoked Potential (VEP) Latency Reduction | -1.2 ms (statistically significant vs. placebo)                   | CCMR-Two                |
| Clemastine                | VEP Latency<br>Reduction                        | Small improvement<br>(quantitative data<br>varies across studies) | Various Phase II trials |
| Metformin                 | Remyelination in aged animal models             | Enhanced OPC<br>differentiation and<br>remyelination              | Preclinical studies     |

This table provides a summary of findings from different studies and is intended for comparative purposes. Direct head-to-head trials of all three arms are not yet available.

## **Experimental Protocols**

The methodologies employed in the key clinical trial and supporting preclinical studies are crucial for interpreting the findings.

CCMR-Two Clinical Trial (Clemastine + Metformin)

- Study Design: A single-center, randomized, double-blind, placebo-controlled phase 2 trial.
   [11][12]
- Participants: 70 individuals with relapsing-remitting MS, aged 25-50, with stable disease on a disease-modifying therapy and evidence of chronic optic neuropathy.[2][3][13]
- Intervention: Participants received either a combination of metformin (1g) and **clemastine** (5.36 mg) twice daily or a placebo for six months.[2][3][12]
- Primary Endpoint: Change in the latency of visual evoked potentials (VEPs), which measure the time it takes for a signal to travel from the eye to the brain's visual cortex.[2][3][12]
- Secondary Endpoints: Included multifocal VEP and magnetic resonance imaging (MRI)based assessments of lesion characteristics, such as lesional magnetization transfer ratio





(MTR).[2][11]

## **Mechanism of Action: A Two-Pronged Approach**

The synergistic effect of **clemastine** and metformin is believed to stem from their complementary actions on oligodendrocyte precursor cells (OPCs), the cells responsible for myelin production in the central nervous system. As people age and in the context of chronic diseases like MS, OPCs can enter a state of senescence, reducing their ability to differentiate and repair damaged myelin.

Metformin appears to reverse this age-related decline in OPC function, essentially rejuvenating these cells and making them more responsive to differentiation signals.[10] **Clemastine**, on the other hand, directly promotes the differentiation of these primed OPCs into mature oligodendrocytes that can then produce new myelin sheaths.[5][6] A recent study also suggests that both drugs work by extending the window of NMDA receptor surface expression on OPCs, which is linked to their differentiation potential.[14][15]



Click to download full resolution via product page

Caption: Synergistic mechanism of metformin and clemastine on OPCs.

# **Experimental Workflow for Assessing Remyelination**



The evaluation of pro-remyelinating therapies typically follows a structured workflow, from preclinical models to clinical trials, with specific assays at each stage.



Click to download full resolution via product page

Caption: General experimental workflow for myelin repair studies.

While the results of the CCMR-Two trial are encouraging, researchers emphasize that further investigation is needed to fully understand the long-term efficacy and safety of this combination



therapy. Importantly, the observed improvements in VEP latency did not correlate with participants feeling better, suggesting that longer-term studies are required to determine if the observed myelin repair translates into a meaningful impact on disability progression.[3][4] Nevertheless, these findings represent a significant step forward in the development of restorative treatments for multiple sclerosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Diabetes drug and antihistamine could together repair multiple sclerosis damage, trial finds | University of Cambridge [cam.ac.uk]
- 2. Evidence of Remyelination Seen in People with MS Receiving Combination Therapy - Practical Neurology [practicalneurology.com]
- 3. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 4. BREAKING MULTIPLE SCLEROSIS TRIAL RESULTS: Common diabetes drug and antihistamine could together repair MS damage - Cambridge Neuroscience [neuroscience.cam.ac.uk]
- 5. Clemastine | MS Trust [mstrust.org.uk]
- 6. Clemastine in remyelination and protection of neurons and skeletal muscle after spinal cord injury PMC [pmc.ncbi.nlm.nih.gov]
- 7. vjneurology.com [vjneurology.com]
- 8. Metformin remodels the myelin landscape PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin | MS Trust [mstrust.org.uk]
- 10. Metformin Restores CNS Remyelination Capacity by Rejuvenating Aged Stem Cells -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small remyelinating effect of metformin plus clemastine Medical Conferences [conferences.medicom-publishers.com]
- 12. Small remyelinating effect of metformin plus clemastine Medical Conferences [conferences.medicom-publishers.com]



- 13. 'Exciting' clinical results offer hope for new class of MS therapies | Multiple sclerosis | The Guardian [theguardian.com]
- 14. iris.hi.is [iris.hi.is]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Combination Therapy Shows Promise in Myelin Repair for Multiple Sclerosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570355#synergistic-effects-of-clemastine-and-metformin-on-myelin-repair]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com